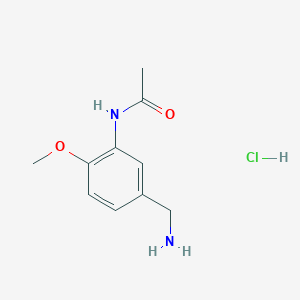

N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Aminomethyl-2-methoxy-phenyl)-acetic acid ethyl ester” is a chemical compound . Its molecular formula is C12H17NO3 .

Molecular Structure Analysis

The molecular structure of “(5-Aminomethyl-2-methoxy-phenyl)-acetic acid ethyl ester” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Aminomethyl-2-methoxy-phenyl)-acetic acid ethyl ester” include its molecular weight (223.27), melting point, boiling point, and density .Applications De Recherche Scientifique

Metabolism and Environmental Impact

Comparative Metabolism of Chloroacetamide Herbicides : A study comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and potential environmental and health impacts of these compounds. The research indicates that certain chloroacetamide herbicides are metabolized differently by humans and rats, implicating the role of specific cytochrome P450 isoforms in these processes (Coleman, Linderman, Hodgson, & Rose, 2000).

Drug Synthesis and Antimalarial Activity

Synthesis and Antimalarial Activity : Research on the synthesis of antimalarial compounds demonstrates the importance of acetamide derivatives in developing therapeutic agents. A study explored the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds, emphasizing the role of acetamide structures in enhancing antimalarial efficacy (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Antioxidant Properties

Action of Phenolic Derivatives as Antioxidants : A study on the antioxidant properties of phenolic compounds, including acetaminophen and its derivatives, sheds light on the role of these compounds in inhibiting lipid peroxidation and acting as peroxyl radical scavengers. This research provides insights into the potential therapeutic applications of acetamide derivatives as antioxidants (Dinis, Maderia, & Almeida, 1994).

Green Chemistry Applications

Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide : In the field of green chemistry, the development of environmentally friendly synthetic methods for acetamide derivatives is crucial. A study focused on the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlights the advancement in catalyst development and the importance of sustainable chemical processes (Zhang, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(aminomethyl)-2-methoxyphenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-7(13)12-9-5-8(6-11)3-4-10(9)14-2;/h3-5H,6,11H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDILCPUMFHDSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)CN)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2838969.png)

![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2838983.png)

![2-[(Methoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B2838984.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B2838987.png)

![Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2838992.png)